Cas no 129786-92-1 (2-benzylphenylhydrazine hydrochloride)

2-Benzylphenylhydrazine hydrochloride is a hydrazine derivative commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a benzyl-substituted phenylhydrazine moiety, makes it valuable for constructing heterocyclic compounds, particularly in the preparation of indoles and other nitrogen-containing scaffolds. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This reagent is particularly useful in coupling reactions and as a precursor for bioactive molecules. Its consistent purity and reactivity ensure reliable performance in synthetic applications. Proper storage under anhydrous conditions is recommended to maintain its integrity.
2-benzylphenylhydrazine hydrochloride structure
129786-92-1 structure
Product Name:2-benzylphenylhydrazine hydrochloride
CAS No:129786-92-1
MF:C13H15ClN2
MW:234.724601984024
MDL:MFCD08459597
CID:898227
PubChem ID:14802133
Update Time:2025-06-08

2-benzylphenylhydrazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2-Benzylphenyl)hydrazine hydrochloride
    • 2-benzylphenylhydrazine hydrochloride
    • Hydrazine, [2-(phenylMethyl)phenyl]-, hydrochloride (1:1)
    • 129786-92-1
    • EN300-264762
    • (2-Benzylphenyl)hydrazinehydrochloride
    • (2-benzylphenyl)hydrazine;hydrochloride
    • MDL: MFCD08459597
    • Inchi: 1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H
    • InChI Key: YZYNUBVNXXPWOE-UHFFFAOYSA-N
    • SMILES: Cl.N(C1C=CC=CC=1CC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 234.09255
  • Monoisotopic Mass: 234.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

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Additional information on 2-benzylphenylhydrazine hydrochloride

Introduction to 2-benzylphenylhydrazine hydrochloride (CAS No. 129786-92-1) and Its Emerging Applications in Chemical Biology

2-benzylphenylhydrazine hydrochloride, identified by the chemical compound identifier CAS No. 129786-92-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzyl and phenylhydrazine moieties, exhibits unique structural and chemical properties that make it a valuable tool in the development of novel therapeutic agents. The hydrazine group, in particular, is known for its reactivity with various functional groups, enabling diverse applications in synthetic chemistry and drug design.

The structure of 2-benzylphenylhydrazine hydrochloride consists of a phenyl ring substituted with a benzyl group at the para position, linked to a hydrazine moiety. This configuration imparts specific electronic and steric properties, making it an attractive candidate for further derivatization and functionalization. The hydrochloride salt form enhances its solubility in aqueous systems, facilitating its use in biological assays and pharmaceutical formulations.

In recent years, 2-benzylphenylhydrazine hydrochloride has been explored for its potential applications in the synthesis of bioactive molecules. One of the most promising areas is its use as an intermediate in the preparation of hydrazine-based drugs, which have shown efficacy in treating various diseases. For instance, derivatives of hydrazine are known to interact with biological targets such as enzymes and receptors, modulating cellular processes and signaling pathways.

Recent studies have highlighted the role of 2-benzylphenylhydrazine hydrochloride in the development of antitumor agents. Researchers have demonstrated that modifications to the benzyl and phenylhydrazine groups can enhance the binding affinity and selectivity of these compounds toward cancer-related targets. This has led to the discovery of novel chemotherapeutic agents that exhibit improved pharmacokinetic profiles and reduced side effects compared to existing treatments.

Another significant application of 2-benzylphenylhydrazine hydrochloride is in the field of neurology. The compound has been investigated for its potential to interact with neurotransmitter systems, offering insights into the development of new medications for neurological disorders. Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, making them promising candidates for further clinical investigation.

The synthetic versatility of 2-benzylphenylhydrazine hydrochloride also makes it a valuable scaffold for drug discovery. By introducing various substituents into the benzyl and phenyl rings, chemists can generate a library of compounds with tailored biological activities. This approach has been employed in high-throughput screening campaigns to identify lead compounds for further optimization.

In addition to its therapeutic potential, 2-benzylphenylhydrazine hydrochloride has found utility in research methodologies. Its reactivity with carbonyl compounds allows for the facile synthesis of hydrazones, which are widely used as intermediates in organic synthesis. These hydrazones can be further functionalized to produce more complex molecules, underscoring the compound's importance as a building block in synthetic chemistry.

The development of new analytical techniques has also benefited from the use of 2-benzylphenylhydrazine hydrochloride. Its distinct spectral properties make it an ideal probe for studying reaction mechanisms and interactions at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate the structure-activity relationships of this compound and its derivatives.

Future research directions involving 2-benzylphenylhydrazine hydrochloride are likely to focus on expanding its applications in drug discovery and therapeutic development. Advances in computational chemistry and artificial intelligence are expected to accelerate the design and optimization of hydrazine-based drugs, leveraging the unique properties of this compound.

In conclusion, 2-benzylphenylhydrazine hydrochloride (CAS No. 129786-92-1) represents a versatile and promising compound with diverse applications in chemical biology and pharmaceutical research. Its structural features, reactivity, and solubility profile make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new therapeutic possibilities, this compound is poised to play a significant role in the development of next-generation drugs.

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